REACTION_CXSMILES
|
[N:1]1[N:5]2[CH:6]=[CH:7][C:8]([C:10](=O)[CH3:11])=[CH:9][C:4]2=[CH:3][CH:2]=1.Cl.S1C2C=C[N:19]=CC=2C=C1CN>>[N:1]1[N:5]2[CH:6]=[CH:7][C:8]([CH:10]([NH2:19])[CH3:11])=[CH:9][C:4]2=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=C2N1C=CC(=C2)C(C)=O
|
Name
|
intermediate D
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.S1C(=CC=2C=NC=CC21)CN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C2N1C=CC(=C2)C(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |